Head-to-Head Clinical Preference: DMAE Malonate vs. Ammonium Glycolate at pH 5.5
In a split-face clinical study involving 49 panelists over a 6-week period, DMAE malonate (2.58% malonic acid neutralized with 3.20% DMAE, pH 5.5) was compared against a state-of-the-art ammonium glycolate formulation (8% glycolic acid neutralized with 2.4% ammonium hydroxide, pH 3.8, identified as 'PADC') . At Week 1, the overall preference for DMAE malonate was 45% vs. 33% for PADC (22% no preference); at Week 3, preference was 44% vs. 30%; and at Week 6, preference was 45% vs. 32%. Across all three time points, DMAE malonate consistently outperformed ammonium glycolate by 12–14 percentage points in overall consumer preference .
| Evidence Dimension | Overall consumer preference (split-face clinical study) |
|---|---|
| Target Compound Data | DMAE malonate preference: 45% (Week 1), 44% (Week 3), 45% (Week 6) |
| Comparator Or Baseline | Ammonium glycolate (PADC): 33% (Week 1), 30% (Week 3), 32% (Week 6) |
| Quantified Difference | DMAE malonate outperformed by +12 to +14 percentage points across all time points |
| Conditions | Split-face clinical study; n = 49 (Week 1 and 3), n = 47 (Week 6); DMAE malonate formula pH 5.5 vs. PADC formula pH 3.8; 6-week application period |
Why This Matters
This head-to-head clinical evidence demonstrates that DMAE malonate delivers superior consumer-perceived efficacy compared to the market-established ammonium glycolate benchmark, providing a quantifiable basis for ingredient selection in anti-aging cosmetic product development.
- [1] Faryniarz, J. R.; Zhang, J. H. Cosmetic Compositions with Hydroxy Amine Salts of Malonic Acid. U.S. Patent Application Publication No. US 2003/0224023 A1, December 4, 2003, Example 1 and Table II. View Source
